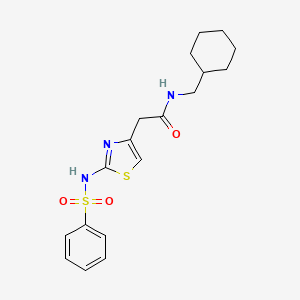

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c22-17(19-12-14-7-3-1-4-8-14)11-15-13-25-18(20-15)21-26(23,24)16-9-5-2-6-10-16/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBAHDKUIHPACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced via sulfonation of aniline followed by reaction with thionyl chloride to form the sulfonyl chloride, which is then reacted with the thiazole derivative.

Attachment of the Cyclohexylmethyl Group: The final step involves the acylation of the thiazole derivative with cyclohexylmethylamine under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzenesulfonamide group.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include primary amines.

Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives have been extensively studied for their antibacterial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of bacterial growth through interference with essential metabolic pathways.

Case Study:

A study demonstrated that thiazole-containing sulfonamides exhibited significant antibacterial activity compared to traditional antibiotics. The structure-activity relationship (SAR) indicated that modifications on the thiazole ring could enhance potency against resistant bacterial strains .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Thiazole derivatives have been reported to induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents.

Case Study:

In vitro studies revealed that thiazole sulfonamides could inhibit the proliferation of cancer cells such as MDA-MB-231 (a breast cancer cell line). The mechanism involves the induction of apoptosis, as evidenced by increased annexin V-FITC staining in treated cells .

Enzyme Inhibition

Another significant application of this compound lies in enzyme inhibition. Specifically, it has shown potential as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases.

Case Study:

Research indicated that certain thiazole-benzenesulfonamide derivatives exhibit selective inhibition of carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. This selectivity is crucial for developing targeted therapies for conditions like cancer, where CA IX is overexpressed .

Mechanistic Studies

Understanding the mechanisms by which thiazole derivatives exert their biological effects is essential for optimizing their therapeutic potential. Studies utilizing molecular dynamics simulations and binding affinity assays have provided insights into how these compounds interact with their biological targets.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting the function of a specific enzyme or receptor, thereby disrupting a biological pathway. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Substituent Effects on Target Selectivity: The benzenesulfonamido group in the target compound distinguishes it from Mirabegron (amino group) and Compound 6a (hydroxy-methoxyphenyl). Sulfonamides are known to enhance binding to enzymes like COX-2 or carbonic anhydrases , suggesting the target may have broader enzyme-inhibitory activity compared to Mirabegron’s receptor-specific action .

Pharmacological Profiles: Mirabegron’s β3-adrenergic agonism (IC50 ~22 nM for β3) is attributed to its amino-thiazole and hydroxy-phenylethyl motifs . The target’s benzenesulfonamido group may reduce β3 affinity but introduce COX/LOX inhibition, as seen in thiazole derivatives like Compound 6a (IC50 ~9 mM for COX-1/2) .

Physicochemical Properties :

- The target compound’s molecular weight (~388–396 g/mol) and logP (estimated >3 due to cyclohexylmethyl) align with BG13403 and D265-0194, suggesting favorable oral bioavailability compared to Mirabegron (logP ~1.5) .

- Sulfonamide groups generally improve solubility in polar solvents, which may offset the cyclohexylmethyl’s hydrophobicity .

Biological Activity

The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a benzenesulfonamide group, and an acetamide moiety. The structural formula can be represented as follows:

This structure implies potential interactions with various biological targets due to the presence of functional groups conducive to hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to interact with tyrosine-protein kinases , which play crucial roles in cell proliferation and differentiation. The inhibition of these kinases can lead to altered cellular responses, potentially impacting cancer cell growth and survival .

Biological Activity Overview

- Antimicrobial Activity : Compounds similar to this compound have demonstrated moderate to good antimicrobial properties against various strains of bacteria and fungi. This suggests that the thiazole and sulfonamide functionalities may contribute to its effectiveness against microbial infections .

- Anticancer Potential : Recent studies have indicated that sulfonamide derivatives exhibit significant cytotoxicity against several human cancer cell lines (e.g., MCF-7, PC-3). The compound's structural characteristics may enhance its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .

- Anti-inflammatory Effects : Thiazole derivatives have been associated with anti-inflammatory activity, which may be beneficial in treating conditions characterized by excessive inflammation. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which these compounds exert their effects .

Case Study 1: Anticancer Activity

A study assessing the cytotoxic effects of various acetamide derivatives found that compounds structurally related to this compound exhibited IC50 values indicating significant potency against multiple cancer cell lines. For instance, one derivative showed an IC50 value of approximately 20 µM against MCF-7 cells, suggesting strong anticancer activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study of thiazole derivatives, the compound was evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated that it could inhibit bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.